molecular formula C6H9N3 B3057126 4-(1-Methylhydrazin-1-yl)pyridine CAS No. 76890-04-5

4-(1-Methylhydrazin-1-yl)pyridine

Cat. No.: B3057126
CAS No.: 76890-04-5
M. Wt: 123.16 g/mol
InChI Key: XWEFKJNJSVXMOD-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazin-1-yl)pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉N₃. It is a derivative of pyridine, where a methylhydrazinyl group is attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazin-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with methylhydrazine under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Pyridine-4-carboxaldehyde reacts with methylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylhydrazin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

4-(1-Methylhydrazin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methylhydrazin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylhydrazin-1-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the hydrazine moiety can enhance its stability and modify its interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

1-methyl-1-pyridin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(7)6-2-4-8-5-3-6/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEFKJNJSVXMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503744
Record name 4-(1-Methylhydrazinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76890-04-5
Record name 4-(1-Methylhydrazinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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